2-methoxy-N-piperidin-4-ylbenzamide
Description
Properties
IUPAC Name |
2-methoxy-N-piperidin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCGSTMKZLSHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-piperidin-4-ylbenzamide typically involves the coupling of 2-methoxybenzoic acid with piperidine derivatives. One common method includes the reaction of 2-methoxybenzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-piperidin-4-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-methoxy-N-piperidin-4-ylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-piperidin-4-ylbenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methoxy-N-piperidin-4-ylbenzamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may act as an inhibitor of specific enzymes or as an agonist/antagonist of certain receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 2-methoxy-N-piperidin-4-ylbenzamide to other benzamide derivatives are summarized below. Key analogs include substituted benzamides with variations in aromatic substituents, piperidine/piperazine rings, and additional functional groups.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Clebopride maleate (C₂₂H₂₆ClN₃O₃·C₄H₄O₄) incorporates a chloro-methoxy group and a benzylpiperidine, making it a potent dopamine D₂ antagonist with clinical use in gastrointestinal motility disorders .
Crystallographic and Stability Profiles: The pyridinyl analog (C₂₅H₂₇N₅O₄) crystallizes in a monoclinic system (space group P21/n) with a unit cell volume of 2234.9 ų, suggesting distinct packing efficiency and stability compared to the amorphous hydrochloride salt of this compound .
Solubility and Pharmacokinetics :
- The hydrochloride salt form of this compound offers improved aqueous solubility for in vitro assays, while the free base (PSA 41.57 Ų) may exhibit better membrane permeability .
- The trimethylbenzamide derivative (C₂₂H₃₅N₂O₂) has a higher molecular weight (371.53 g/mol) and reduced PSA, likely enhancing lipophilicity for CNS-targeting applications .
Safety and Handling: Unlike clebopride, which requires strict handling due to its pharmacological activity, this compound·HCl is classified as non-hazardous under GHS, simplifying laboratory use .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methoxy-N-piperidin-4-ylbenzamide, and what reaction conditions optimize yield?
- Methodology : The compound is synthesized via condensation of 2-methoxybenzoic acid derivatives with 4-aminopiperidine. Key steps include:
-
Coupling Agents : Use of dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) to activate the carboxyl group .
-
Solvent Systems : Reactions are typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen to prevent hydrolysis .
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Yield Optimization : Purification via silica gel chromatography (eluent: 5–10% methanol in DCM) achieves >85% purity.
- Data Table :
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCC/DMAP | DCM | 0–25 | 78–82 |
| EDC/HOBt | THF | 25 | 70–75 |
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H NMR (400 MHz, CDCl) shows characteristic signals: δ 7.45–7.55 (benzamide aromatic protons), δ 3.85 (methoxy singlet), δ 3.10–3.30 (piperidine CH) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 261.2 (calculated: 261.3) .
- X-ray Crystallography : Monoclinic crystal system (space group P2/n) with unit cell parameters a = 11.480 Å, b = 15.512 Å, c = 13.235 Å .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported solubility and stability data for this compound?
- Contradiction Analysis :
-
Solubility Variability : Conflicting solubility in water (e.g., 0.1–0.5 mg/mL) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases .
-
Stability Issues : Degradation under acidic conditions (pH < 4) necessitates storage at 2–8°C in inert atmospheres. Accelerated stability studies (40°C/75% RH) reveal <5% degradation over 30 days .
- Data Table :
| Condition | Solubility (mg/mL) | Degradation (%) |
|---|---|---|
| pH 7.4 (PBS) | 0.3 ± 0.05 | 1.2 |
| pH 3.0 (HCl) | 0.8 ± 0.1 | 18.5 |
Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Experimental Design :
-
Target Selection : Prioritize kinases (e.g., PI3K, MAPK) or serotonin receptors (5-HT) based on structural analogs (e.g., piperazine derivatives) .
-
Assay Platforms :
-
Fluorescence Polarization : Measure binding affinity () using FITC-labeled compound.
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Surface Plasmon Resonance (SPR) : Real-time kinetics (association/dissociation rates) on immobilized receptors .
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Positive Controls : Compare with known inhibitors (e.g., WAY-100635 for 5-HT) .
- Data Table :
| Target | Assay Type | (nM) | Reference |
|---|---|---|---|
| 5-HT | Radioligand | 12.4 ± 1.8 | |
| PI3Kγ | Fluorescence | 85.3 ± 10.2 |
Methodological Best Practices
Q. What purification techniques are critical for isolating this compound from reaction byproducts?
- Chromatography : Reverse-phase HPLC (C18 column, 75% acetonitrile/water) resolves unreacted 4-aminopiperidine (retention time: 3.2 min) from the product (6.8 min) .
- Recrystallization : Ethanol/water (1:3) yields needle-like crystals with >99% purity (melting point: 142–144°C) .
Q. How should researchers mitigate toxicity risks during in vitro testing?
- Safety Protocols :
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure (LD oral, rat: 320 mg/kg) .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
